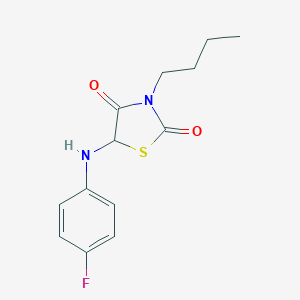

3-Butyl-5-((4-fluorophenyl)amino)thiazolidine-2,4-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

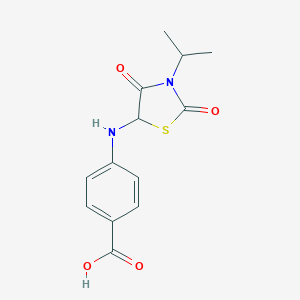

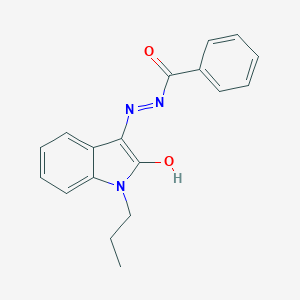

“3-Butyl-5-((4-fluorophenyl)amino)thiazolidine-2,4-dione” is a compound that belongs to the class of organic compounds known as thiazolidin-2,4-diones . The thiazolidin-2,4-dione (TZD) moiety plays a central role in the biological functioning of several essential molecules . The availability of substitutions at the third and fifth positions of the Thiazolidin-2,4-dione (TZD) scaffold makes it a highly utilized and versatile moiety that exhibits a wide range of biological activities .

Synthesis Analysis

A series of novel aryl benzylidenethiazolidine-2,4-dione based 1,2,3-triazoles were synthesized in a straightforward route consisting of benzylidenethiazolidine-2,4-dione and 1,2,3-triazole pharmacophores . The new scaffolds were tested for in vitro antidiabetic activity by inhibition of aldose reductase enzyme .Wissenschaftliche Forschungsanwendungen

Antidiabetic Activity

Thiazolidinediones are well-known for their antidiabetic properties, particularly as insulin sensitizers. They act on the peroxisome proliferator-activated receptor-γ (PPAR-γ), which plays a significant role in regulating glucose and lipid metabolism .

Antimicrobial Agents

Derivatives of thiazolidinedione have been studied for their antimicrobial potential against multidrug-resistant microorganisms, which is a growing concern for global health .

Agricultural Applications

Thiazole-derived compounds, which include thiazolidinediones, find applications in agriculture, possibly as growth promoters or pesticides due to their bioactive properties .

Cosmetic Industry

The unique properties of thiazolidinediones may be utilized in cosmetic formulations, potentially for their antioxidative or anti-aging effects .

Catalysis

Thiazolidinediones could be involved in catalytic processes due to their reactive nature and potential to act as ligands in various catalytic cycles .

Material Science

These compounds may be used in the development of light-emitting diodes (LEDs), photochromes, molecular switches, and nonlinear optical materials due to their electronic properties .

Synthesis of Organic Compounds

Thiazolidinediones serve as key intermediates or reactants in the synthesis of various organic compounds, potentially including pharmaceuticals and complex organic molecules .

Antioxidant Properties

Some thiazolidinedione derivatives have shown potent antioxidant activity, which could be harnessed in pharmaceuticals or nutraceuticals to combat oxidative stress-related diseases .

Wirkmechanismus

Target of Action

Thiazolidine derivatives, which this compound is a part of, are known to stimulate thePPARγ receptor . The PPARγ receptor plays a crucial role in regulating fatty acid storage and glucose metabolism, which makes it a significant target for antidiabetic drugs .

Mode of Action

Thiazolidine derivatives are known to produce their biological response by stimulating the pparγ receptor . This stimulation promotes targeted gene expression , which can lead to various downstream effects.

Biochemical Pathways

The activation of the pparγ receptor by thiazolidine derivatives can influence several metabolic pathways, including those involved in lipid metabolism and glucose regulation .

Pharmacokinetics

Thiazolidine derivatives have been studied for their in vitro antidiabetic activity , suggesting that they may have favorable pharmacokinetic properties for this application.

Result of Action

One study found that a thiazolidine derivative exhibited antiproliferative activity against cancer cells, reducing the ability to form new clones and inducing cell cycle arrest . This suggests that 3-Butyl-5-((4-fluorophenyl)amino)thiazolidine-2,4-dione may have similar effects.

Zukünftige Richtungen

Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The novel synthesis of thiazolidine derivatives using various agents is discussed with respect to yield, purity, selectivity, and pharmacokinetic activity . These data provide useful information for designing next-generation drug candidates . Developing multifunctional drugs and improving their activity should be a focus of research .

Eigenschaften

IUPAC Name |

3-butyl-5-(4-fluoroanilino)-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15FN2O2S/c1-2-3-8-16-12(17)11(19-13(16)18)15-10-6-4-9(14)5-7-10/h4-7,11,15H,2-3,8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WALORQSHKYELSQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)C(SC1=O)NC2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15FN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-Methoxyphenyl)-4-[1-(2-nitrobenzyl)piperidin-4-yl]piperazine](/img/structure/B352524.png)

![(4-Benzylpiperidin-1-yl){1-[(4-nitrophenyl)sulfonyl]piperidin-3-yl}methanone](/img/structure/B352537.png)

![3-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)benzo[d]oxazol-2(3H)-one](/img/structure/B352554.png)

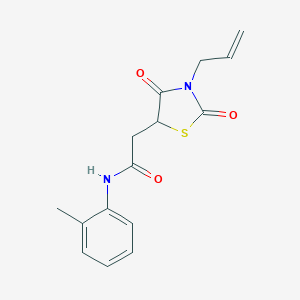

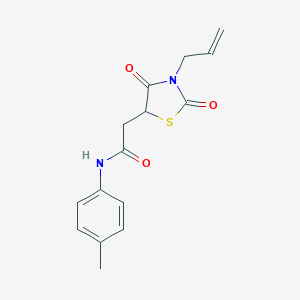

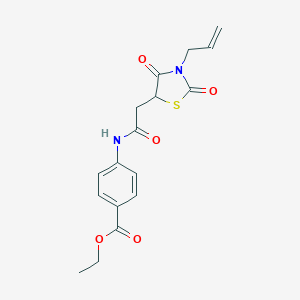

![N-(4-bromophenyl)-2-[2,4-dioxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B352559.png)

![(4Z)-1-(2-hydroxyethyl)-4-[hydroxy-(4-methoxyphenyl)methylidene]-5-(2-nitrophenyl)pyrrolidine-2,3-dione](/img/structure/B352578.png)

![1-[(3,4-dichlorophenyl)methyl]-2-(trifluoromethyl)-1H-1,3-benzodiazole](/img/structure/B352584.png)

![3-(methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B352628.png)

![3-hydrazino-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B352630.png)

![N'-[(E)-(2-fluorophenyl)methylidene]-2-hydroxybenzohydrazide](/img/structure/B352637.png)